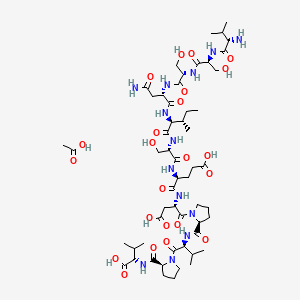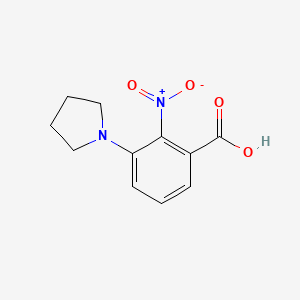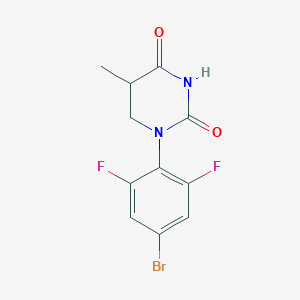
5-Bromo-1,3,3-trimethylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,3,3-trimethylpiperidin-2-one is an organic compound with a molecular formula of C8H14BrNO It is a derivative of piperidinone, characterized by the presence of a bromine atom at the 5th position and three methyl groups at the 1st and 3rd positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3,3-trimethylpiperidin-2-one typically involves the bromination of 1,3,3-trimethylpiperidin-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1,3,3-trimethylpiperidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,3,3-trimethylpiperidin-2-one.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-1,3,3-trimethylpiperidin-2-one, while oxidation can produce this compound N-oxide.
Aplicaciones Científicas De Investigación
5-Bromo-1,3,3-trimethylpiperidin-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is used in studies to understand the biological activity of brominated piperidinone derivatives.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1,3,3-trimethylpiperidin-2-one is primarily related to its ability to undergo substitution reactions, which can modify its structure and biological activity. The bromine atom at the 5th position makes it a reactive site for nucleophilic attack, allowing for the formation of various derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1,3-dimethylpyridin-2(1H)-one: This compound is similar in structure but has a pyridine ring instead of a piperidine ring.
5-Bromo-1-methylpyridin-2(1H)-one: Another similar compound with a single methyl group and a pyridine ring.
Uniqueness
5-Bromo-1,3,3-trimethylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a bromine atom at specific positions makes it a versatile intermediate for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H14BrNO |
|---|---|
Peso molecular |
220.11 g/mol |
Nombre IUPAC |
5-bromo-1,3,3-trimethylpiperidin-2-one |
InChI |
InChI=1S/C8H14BrNO/c1-8(2)4-6(9)5-10(3)7(8)11/h6H,4-5H2,1-3H3 |
Clave InChI |
LWTVHEPXUAKRDL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CN(C1=O)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[6-[4,5-Bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14768795.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)


![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)




